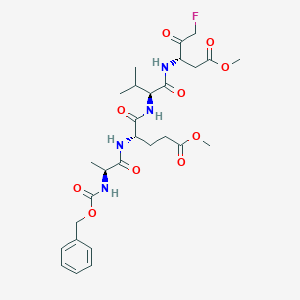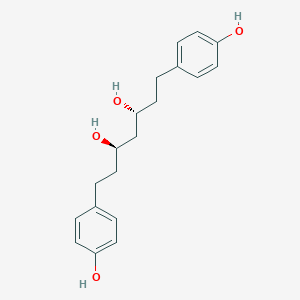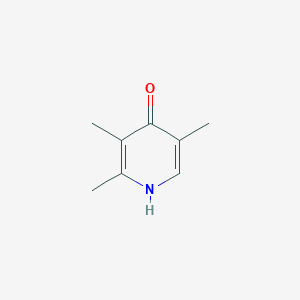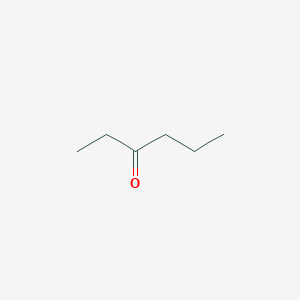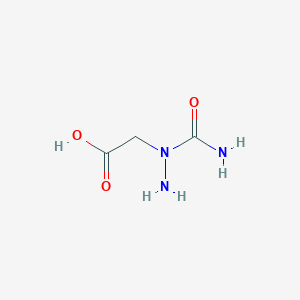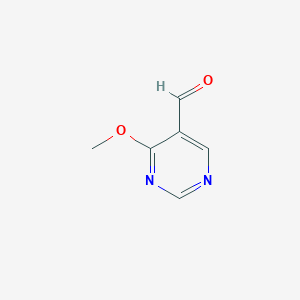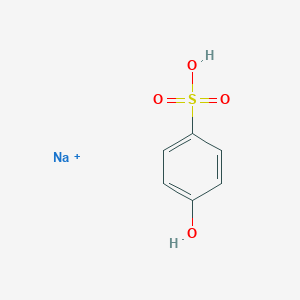
Isooctyl thioglycolate
Descripción general
Descripción
Isooctyl thioglycolate, also known as IOTG™, is a thioglycolic acid ester . It is used in cosmetic formulations, particularly as a depilatory agent . It can change the chemical structure of hair, having a waving or smoothing effect . It is also used as an antioxidant, fungicide, oil additive, plasticizer, insecticide, stabilizer, polymerization modifier, and a stripping agent for polysulfide rubber .
Synthesis Analysis
A synthesis technique of isooctyl thioglycolate involves using multi-stage continuous extraction and continuous esterification technique . Isooctanol is used both as the esterification raw material and extractant, which improves product yield . The esterification reaction uses the SO4 2‑ /TiO2 @CNTS super-strong acid mesoporous materials as esterification catalyst .Molecular Structure Analysis
The linear formula of isooctyl thioglycolate is HSCH2CO2(CH2)5CH(CH3)2 . It has a molecular weight of 204.33 .Chemical Reactions Analysis
Thioglycolates, including isooctyl thioglycolate, can penetrate skin and distribute to the kidneys, lungs, small intestine, and spleen . They are slightly toxic in rat acute oral toxicity studies . Thioglycolates can be skin irritants in animal and in vitro tests, and can be sensitizers .Physical And Chemical Properties Analysis
Isooctyl thioglycolate is a water-white liquid with a faint fruity odor . It is combustible . The density of isooctyl thioglycolate is 0.97 g/cm3 at 20 °C .Aplicaciones Científicas De Investigación
Isooctyl Thioglycolate: A Comprehensive Analysis of Scientific Research Applications: Isooctyl thioglycolate is a versatile chemical compound with a variety of applications in scientific research and industrial processes. Below is a detailed analysis of its unique applications across different fields:
Cosmetics Industry
Isooctyl thioglycolate is commonly used in the cosmetics industry. It serves as a hair waving agent , helping to break disulfide bonds in hair proteins, which allows hair to be reshaped. Additionally, it acts as a depilatory agent , aiding in the removal of unwanted body hair by breaking down protein structures in hair .
PVC Stabilizers Production
In the production of polyvinyl chloride (PVC), isooctyl thioglycolate is used to create stabilizers that prevent degradation of the material. These stabilizers are crucial for maintaining the quality and longevity of PVC products .
Organic Synthesis
Isooctyl thioglycolate plays a role in the synthesis of various organic compounds. Its reactivity with other chemicals makes it a valuable reagent in creating complex molecules for research and industrial use .
Antimony Mercaptide Heat Stabilizer
A novel application of isooctyl thioglycolate is in the preparation of antimony mercaptide heat stabilizers. These stabilizers are used in PVC plastics to enhance their heat resistance, providing better stabilization than traditional Ca/Zn complex-stabilizers when used in soft PVC .
Mecanismo De Acción
Target of Action
Isooctyl thioglycolate is a derivative of thioglycolic acid, which is known to target disulfide bonds in the cortex of hair
Mode of Action
Based on its structural similarity to thioglycolic acid, it can be inferred that it may interact with its targets by breaking disulfide bonds . This action results in changes to the structural integrity of the target, such as hair in the case of thioglycolic acid.
Pharmacokinetics
It is known that thioglycolates can penetrate the skin and distribute to various organs, with excretion primarily occurring via urine .
Result of Action
Based on the action of thioglycolic acid, it can be inferred that the breaking of disulfide bonds could lead to structural changes in the target molecules .
Safety and Hazards
Isooctyl thioglycolate can be harmful if swallowed and may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid release to the environment, and wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Isooctyl thioglycolate is used predominantly in permanent waving lotions at concentrations up to 15.2% (as Thioglycolic Acid) . Hairdressers should avoid skin contact and minimize consumer skin exposure . Calcium Thioglycolate, Potassium Thioglycolate, Sodium Thioglycolate, and Thioglycolic acid in depilatories are safe when formulated to be non-irritating under conditions of recommended use . The safety of these ingredients is continually being reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel .
Propiedades
IUPAC Name |
6-methylheptyl 2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2S/c1-9(2)6-4-3-5-7-12-10(11)8-13/h9,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBBHEJLECUBJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274221 | |
| Record name | 6-Methylheptyl sulfanylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Water-white liquid with a mild fruity odor; [Hawley] Colorless or pale yellow liquid; [HSDB] Clear white liquid; [Aldrich MSDS] | |
| Record name | Acetic acid, 2-mercapto-, isooctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isooctyl thioglycolate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5703 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
125 °C @ 17 mm Hg, BP: 80-88 °C (6 kPa) | |
| Record name | ISOOCTYL THIOGLYCOLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2704 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9736 @ 25 °C, Density: 1.04 kg/l @ 20 °C | |
| Record name | ISOOCTYL THIOGLYCOLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2704 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Isooctyl thioglycolate | |
Color/Form |
Clear, water-white liquid, Water-white liquid, Colorless or pale yellow liquid | |
CAS RN |
106-76-3, 25103-09-7 | |
| Record name | 6-Methylheptyl 2-mercaptoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isooctyl thioglycolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025103097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-mercapto-, isooctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Methylheptyl sulfanylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isooctyl mercaptoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOOCTYL THIOGLYCOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3404M9ZDTB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOOCTYL THIOGLYCOLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2704 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Isooctyl thioglycolate in material science?
A1: Isooctyl thioglycolate is widely used as a heat stabilizer for polyvinyl chloride (PVC). [, , , , , , , , ].
Q2: How does Isooctyl thioglycolate enhance the stability of PVC?
A2: Studies suggest that Isooctyl thioglycolate, particularly when used in conjunction with calcium stearate, acts as a phase transfer catalyst. This catalytic activity facilitates the replacement of unstable chlorine atoms in degrading PVC with more stable stearate groups, thus improving the material's resistance to thermal degradation [].
Q3: Are there other materials where Isooctyl thioglycolate demonstrates beneficial properties?
A3: Research indicates that Isooctyl thioglycolate contributes to improved flexibility and durability in specific PVC synthetic leather formulations intended for sports shoes []. It's also incorporated in various rubber formulations for gaskets and sealing applications, enhancing their thermal stability, oil resistance, and aging resistance [, , ].
Q4: What challenges are associated with using conventional methyltin mercaptide heat stabilizers in PVC processing?
A4: Traditional methyltin mercaptide mixtures used as heat stabilizers in PVC processing often suffer from issues related to volatilization and precipitation during the manufacturing process. These drawbacks can negatively impact the overall quality and performance of the final PVC product [].
Q5: What is the molecular formula and weight of Isooctyl thioglycolate?
A5: While the provided excerpts don't explicitly state the molecular formula and weight, they refer to its synonyms like isooctyl mercaptoacetate and its alternative name, 2-ethylhexyl thioglycolate. Based on this information, Isooctyl thioglycolate has the molecular formula C10H20O2S and a molecular weight of 204.31 g/mol.
Q6: What spectroscopic techniques are used to characterize Isooctyl thioglycolate?
A6: Researchers utilize several methods, including FTIR (Fourier Transform Infrared Spectroscopy), 1H NMR (Proton Nuclear Magnetic Resonance), and elemental analysis, to confirm the structure and purity of synthesized Isooctyl thioglycolate [, ].
Q7: Beyond its role as a stabilizer, does Isooctyl thioglycolate exhibit catalytic properties?
A7: While not extensively discussed in the provided research, one study highlights the potential of Isooctyl thioglycolate as an intermediate in the synthesis of a coordinated methyltin mercaptide compound. This compound is proposed as a novel heat stabilizer for PVC, suggesting a possible catalytic role for Isooctyl thioglycolate in the synthesis process [].
Q8: What are the common starting materials used in the synthesis of Isooctyl thioglycolate?
A8: Several synthesis routes for Isooctyl thioglycolate are presented in the research. One common method involves using chloroacetic acid and isooctanol in an esterification reaction to first produce isooctyl chloroacetate. This intermediate then reacts with sodium thiosulfate, followed by acidolysis and reduction to yield Isooctyl thioglycolate []. Another approach utilizes sodium chloroacetate and sodium thiosulfate to produce Bunte salt, which then undergoes acidolysis and esterification with isooctanol [].
Q9: What is a key challenge in the conventional synthesis of Isooctyl thioglycolate, and how do researchers address it?
A9: Traditional synthesis methods often face limitations in achieving high yields of Isooctyl thioglycolate. To overcome this, researchers have developed an innovative approach involving a multi-stage continuous extraction and continuous esterification technique. By utilizing isooctanol as both a reactant and an extraction agent, this method significantly enhances product yield and reduces production time [].
Q10: Are there any alternative methods being explored to synthesize Isooctyl thioglycolate?
A10: Yes, researchers are exploring the use of solid super acid catalysts in the synthesis of Isooctyl thioglycolate. This approach involves reacting sodium chloroacetate and sodium thiosulfate to prepare Bunte salt, followed by acidolysis to synthesize mercaptoacetic acid. The final step involves an extraction esterification method using isooctyl alcohol as the extraction agent and reacting it with mercaptoacetic acid to produce Isooctyl thioglycolate [].
Q11: How does modifying the organic groups in organotin bis(Isooctyl thioglycolate) compounds affect their effectiveness as thermal stabilizers for PVC?
A11: While the provided abstracts do not delve into specific structure-activity relationships, they do indicate that the nature of the organic groups attached to the tin atom in organotin bis(Isooctyl thioglycolate) compounds can significantly influence their stabilizing effectiveness in PVC [].
Q12: Is there evidence of Isooctyl thioglycolate's potential for biodegradation?
A13: One study identified Isooctyl thioglycolate as a metabolite produced by specific Halomonas bacterial species when exposed to mercury stress []. This finding suggests the potential for these bacteria to degrade Isooctyl thioglycolate and highlights the compound's role in the microorganism's mercury detoxification mechanism.
Q13: Are there alternative compounds being investigated as replacements for traditional antimony mercaptide stabilizers in PVC?
A14: Yes, research explores the potential of barium mercaptides as synergists to antimony mercaptides in PVC stabilization. Studies indicate that barium mercaptides, particularly when used in combination with antimony tris(Isooctyl thioglycolate), demonstrate remarkable synergistic effects, improving the long-term stability of PVC and potentially reducing the required amount of antimony compounds [, ].
Q14: Are there efforts to develop more environmentally friendly stabilizers for PVC?
A15: Research explores using metal complexes of cyanoguanidine and urea as potential thermal stabilizers for PVC. These complexes, particularly those containing tin, nickel, and cobalt, demonstrated higher stabilizing efficiencies compared to conventional stabilizers, suggesting a promising avenue for developing more environmentally friendly alternatives [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




